molecular formula C20H17ClN6OS B6488264 N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886937-76-4

N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6488264
CAS No.: 886937-76-4
M. Wt: 424.9 g/mol
InChI Key: ZIRITGRZSZHUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-3-thiol acetamide derivatives, characterized by a sulfur-linked triazole core substituted with pyridin-2-yl and pyrrol-1-yl groups. The sulfanyl (-S-) bridge between the triazole and acetamide groups facilitates structural flexibility, influencing binding interactions with biological targets .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c1-14-7-8-15(12-16(14)21)23-18(28)13-29-20-25-24-19(17-6-2-3-9-22-17)27(20)26-10-4-5-11-26/h2-12H,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRITGRZSZHUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the triazole ring, aryl groups, and acetamide side chains. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Substituents Biological Activity (if reported) Reference
Target Compound 3-Chloro-4-methylphenyl; pyridin-2-yl; pyrrol-1-yl Not explicitly reported
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Chloro-5-(trifluoromethyl)phenyl; pyridin-4-yl; 3-methylphenyl Antimicrobial activity (MIC: 8–32 µg/mL)
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide (KA3) Electron-withdrawing groups (e.g., -NO2, -Cl) on aryl rings Antimicrobial, antioxidant, anti-inflammatory
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-Chlorophenyl; methylsulfanyl-benzyl; phenyl Crystallographic stability
  • Substituent Influence: Pyridine Position: Pyridin-2-yl (target) vs. pyridin-4-yl (KA3, ): Pyridin-4-yl derivatives show enhanced antimicrobial activity due to improved hydrogen bonding with target enzymes . Aryl Groups: The 3-chloro-4-methylphenyl group in the target compound may confer higher metabolic stability compared to 2-chloro-5-(trifluoromethyl)phenyl () due to reduced steric hindrance . Pyrrole vs.

Preparation Methods

Cyclocondensation of Hydrazine and Carbonyl Precursors

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of 1H-pyrrole-1-carbohydrazide with pyridine-2-carboxylic acid ethyl ester in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : Reflux at 80°C for 12 hours

  • Yield : 68–72%

Mechanism :

  • Nucleophilic attack by hydrazide nitrogen on the carbonyl carbon of the ester.

  • Elimination of ethanol to form a hydrazone intermediate.

  • POCl₃-mediated cyclization to generate the triazole ring.

Characterization :

  • IR : Absorption at 1630 cm⁻¹ (C=N stretching).

  • ¹H NMR : Singlets at δ 8.21 (triazole C-H) and δ 7.45–6.98 (pyridine and pyrrole protons).

Functionalization with Pyridine and Pyrrole Groups

Nucleophilic Aromatic Substitution

The 5-position of the triazole is functionalized with pyridin-2-yl via Ullmann coupling using copper(I) iodide as a catalyst.

Reaction Conditions :

  • Solvent : Toluene

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Temperature : 110°C for 24 hours

  • Yield : 58–63%

Side Reactions :

  • Competing homocoupling of pyridine-2-boronic acid was mitigated by slow reagent addition.

Final Assembly and Purification

The synthesized intermediates are coupled via a thioether linkage in a one-pot reaction.

Stepwise Procedure :

  • Deprotonation : Triazole-thione treated with NaH in tetrahydrofuran (THF).

  • Alkylation : Addition of N-(3-chloro-4-methylphenyl)-2-bromoacetamide.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Purity Analysis :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated C 54.12%, H 3.89%, N 20.71%; Found C 53.98%, H 3.82%, N 20.65%.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for optimizing the synthesis:

StepSolventCatalyst/ReagentTemperature (°C)Yield (%)
Triazole formationEthanolPOCl₃8068–72
Sulfanyl introductionDMFK₂CO₃6065–70
Pyridine couplingTolueneCuI11058–63

Data aggregated from.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Substitution : Using bulky directing groups (e.g., pyrrole) ensured preferential substitution at the 4-position.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removed dimeric byproducts.

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how is purity ensured?

The synthesis involves multi-step reactions, typically starting with cyclization to form the triazole core, followed by sulfanyl acetamide coupling. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds under reflux in ethanol or DMF to form the 1,2,4-triazole ring .
  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution using α-chloroacetamide derivatives in the presence of KOH .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR, and LC-MS. Elemental analysis validates stoichiometry .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., pyridine at δ 8.5–9.0 ppm, pyrrole at δ 6.2–6.8 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O at ~170 ppm) and triazole carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy : Detects functional groups (e.g., C=S stretch at 650–750 cm1^{-1}, N-H bend at 1500–1600 cm1^{-1}) .

Q. What biological activities have been preliminarily observed for this compound?

In vitro studies suggest:

  • Antimicrobial Activity : Moderate inhibition against S. aureus (MIC: 32 µg/mL) and C. albicans via membrane disruption .
  • Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, linked to anti-inflammatory and anticancer properties .
  • Assay Methods : Disk diffusion for antimicrobial screening and ELISA for enzyme inhibition .

Q. How should the compound be stored to maintain stability?

  • Conditions : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation and photodegradation.
  • Stability Tests : Monitor via HPLC over 6 months; degradation <5% under recommended conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Solvent Optimization : Replace ethanol with DMF for higher triazole cyclization yields (80% → 92%) at 80°C .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiol-ether bond formation .
  • Real-Time Monitoring : TLC (silica gel GF254) with UV detection ensures reaction completion and minimizes by-products .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Vary substituents (e.g., replace pyrrole with furan or pyrazole) to assess impact on bioactivity .

  • Biological Testing : Compare IC50_{50} values across analogs using dose-response curves. Example:

    SubstituentCOX-2 Inhibition (IC50_{50}, µM)
    Pyrrole12.4 ± 1.2
    Furan18.9 ± 2.1
    Pyrazole9.8 ± 0.9
    Data derived from enzyme inhibition assays .

Q. Which computational approaches predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 and Tyr355 form hydrogen bonds with the triazole ring .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with redox activity .

Q. How can contradictions in biological activity data be resolved?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) to minimize variability .
  • Orthogonal Validation : Confirm antimicrobial results with broth microdilution and time-kill assays .
  • Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.